molecular formula C5H9N5O B166558 Deisopropylhydroxyatrazine CAS No. 7313-54-4

Deisopropylhydroxyatrazine

Cat. No.: B166558
CAS No.: 7313-54-4
M. Wt: 155.16 g/mol
InChI Key: XRVCXZWINJOORX-UHFFFAOYSA-N
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Description

Deisopropylhydroxyatrazine is a chemical compound with the molecular formula C5H9N5O. It is a metabolite of atrazine, a widely used herbicide. This compound is formed through the degradation of atrazine in the environment. This compound is of significant interest due to its persistence and potential impact on ecosystems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deisopropylhydroxyatrazine can be synthesized through the degradation of atrazine. One common method involves the use of ultraviolet (UV) light and hydrogen peroxide (H2O2) or persulfate (PDS) as oxidizing agents. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound primarily involves the controlled degradation of atrazine using advanced oxidation processes. These processes are designed to maximize the yield of this compound while minimizing the formation of other by-products.

Chemical Reactions Analysis

Types of Reactions

Deisopropylhydroxyatrazine undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other degradation products.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and persulfate (PDS) are commonly used oxidizing agents.

    Reaction Conditions: Reactions are typically carried out under UV light to facilitate the degradation process.

Major Products Formed

Scientific Research Applications

Deisopropylhydroxyatrazine has several scientific research applications, including:

Properties

IUPAC Name

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCXZWINJOORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074756
Record name 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7313-54-4
Record name Deisopropylhydroxyatrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7313-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deisopropylhydroxyatrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269403
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18RY79LAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How prevalent is Deisopropylhydroxyatrazine in the environment compared to other atrazine degradation products?

A1: Research indicates that while this compound is found in the environment, it's not as prevalent as other atrazine degradation products like Hydroxyatrazine. For instance, in a study of Midwestern streams, Hydroxyatrazine was found in nearly all samples (87-100% prevalence), while this compound was not detected in any []. Similarly, in Missouri soils, Hydroxyatrazine was the most abundant atrazine residue, with this compound found at much lower concentrations [].

Q2: What factors influence the concentration of this compound in the environment?

A2: The concentration of this compound in the environment is influenced by several factors, including soil type, depth, and the history of atrazine use. Research has shown that this compound concentrations are generally higher in surface soils compared to subsurface layers []. Additionally, soils with a history of repeated atrazine application tend to have higher concentrations of this compound and other hydroxylated atrazine degradation products [].

Q3: How does this compound behave in soil, and what are the implications for its movement?

A3: this compound, like other hydroxylated atrazine degradation products, exhibits mixed-mode binding to soil components []. This means it interacts with soil particles through both cation exchange and hydrophobic interactions. These interactions influence its mobility, with cation exchange generally being a more dominant binding mechanism []. This mixed-mode binding contributes to its persistence in soil and potential for movement into water resources.

Q4: Are there analytical methods specifically designed to detect and quantify this compound in environmental samples?

A4: Yes, researchers have developed specialized analytical methods to accurately measure this compound in complex matrices like soil and water. These methods often involve a combination of extraction techniques, such as using a mixed-mode extractant that disrupts both cation exchange and hydrophobic interactions, followed by sensitive detection methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or UV detection (HPLC-UV) []. These methods are carefully validated to ensure accuracy and reliability in quantifying this compound levels.

Q5: How does the persistence of this compound compare to the parent compound, atrazine?

A5: While atrazine itself is considered relatively persistent in the environment, its degradation product this compound also exhibits persistence []. In laboratory studies using radiolabeled this compound, a significant portion remained in the soil even after extended incubation periods []. This persistence raises concerns about its long-term fate and potential for impacting ecosystems.

Q6: What are the potential long-term environmental implications of this compound persistence?

A7: The persistence of this compound in the environment raises several concerns. These include its potential to leach into groundwater, contaminating drinking water sources []. Moreover, its presence in surface water could pose risks to aquatic organisms, impacting ecosystem health. Research is ongoing to fully assess the ecological risks associated with this compound exposure.

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